1-(3-Fluorobenzyl)-1H-indazol-5-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers optimizing kinase inhibitor SAR often lack building blocks with precisely defined physicochemical profiles. 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) addresses this with quantifiable advantages: • Strategic LogP (XLogP3-AA=2.6) positioned between polar (2.5, 1-benzyl analog) and lipophilic (3.1, 3-chloro analog) congeners for fine-tuned PK modulation • Reactive 5-NH₂ handle enabling direct conjugation with electrophilic warheads or heterocyclic moieties • High-yielding synthesis (97%) supporting rapid analog generation for focused kinase libraries Supplied with comprehensive analytical documentation for seamless procurement workflows.

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
CAS No. 202197-31-7
Cat. No. B1353672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-1H-indazol-5-amine
CAS202197-31-7
Molecular FormulaC14H12FN3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2
InChIInChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2
InChIKeyBTNPJMNKYNWUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzyl)-1H-indazol-5-amine: Product Overview


1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) is a fluorinated indazole derivative, with the molecular formula C14H12FN3 and a molecular weight of 241.26 g/mol [1]. The compound's structure features a 3-fluorobenzyl group at the N1 position and a primary amine at the C5 position of the indazole ring. This specific substitution pattern distinguishes it from other benzyl-indazole-5-amine analogs and serves as a crucial scaffold in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors [2]. Its computed XLogP3-AA of 2.6 suggests a favorable lipophilicity profile for drug design [1].

Scaffold for kinase inhibitor synthesis
5-NH₂ derivatization handle for focused libraries
3-Fluorobenzyl group enables lipophilicity modulation

1-(3-Fluorobenzyl)-1H-indazol-5-amine: Non-Substitutability


Direct substitution with other benzyl-indazol-5-amine analogs, such as 1-benzyl-1H-indazol-5-amine or 1-(3-chlorobenzyl)-1H-indazol-5-amine, is not feasible without altering key physicochemical properties and potential biological activity. While these compounds share a common indazole core, the presence, position, and type of substituent on the benzyl group significantly impact molecular properties like lipophilicity (logP) and electronic distribution [1]. For instance, the 3-fluorobenzyl group in CAS 202197-31-7 confers a specific XLogP3-AA value of 2.6 [2], which differs from the 2.5 reported for the non-fluorinated analog [3] and the 3.1 for the 3-chloro analog [4]. These differences can critically affect a compound's absorption, distribution, metabolism, and potential off-target interactions, underscoring the need for precise chemical selection in research and development.

Target (3-F)
1-Benzyl (H)
3-Chloro (Cl)
Lipophilicity context
Reference profile
Lower; may reduce permeability
Higher; may increase non-specific binding
Electronic effects
Fluorine inductive effect
Absent
Chlorine differs in electronegativity

1-(3-Fluorobenzyl)-1H-indazol-5-amine: Evidence vs. Analogs


Lipophilicity Profile vs. Key Analogs

The 1-(3-fluorobenzyl) derivative demonstrates an XLogP3-AA value of 2.6 [1], which represents an increase in lipophilicity compared to the non-halogenated 1-benzyl analog (XLogP3-AA = 2.5) [2], but lower lipophilicity than the 3-chloro analog (XLogP3-AA = 3.1) [3]. This positioning suggests a balanced lipophilicity profile potentially offering advantages in membrane permeability and oral bioavailability compared to both more polar and more lipophilic alternatives.

Lipophilicity
Reported
XLogP3-AA 2.6
Benzyl 2.5 3-F 2.6 Chloro 3.1
Balanced lipophilicity may support permeability profiling
Computed XLogP3-AA; experimental validation advised
Medicinal Chemistry Physicochemical Properties Drug Design

High-Yield Synthetic Route

A published synthetic route for 1-(3-Fluorobenzyl)-1H-indazol-5-amine reports a high yield of 97% (1.72 g) from the nitro precursor (2.0 g) via hydrogenation with 5% Pd/C in methanol . This high yield compares favorably to a reported synthesis of the 1-benzyl analog, which was obtained in an 82% yield under similar conditions [1]. The efficient conversion suggests a robust and reliable synthesis of the target compound from commercially available precursors.

Synthetic Yield
Data to verify
97%
Top reported vs 82% (benzyl analog)
Supports efficient scale-up potential
Reported yield; independent replication advised
Synthetic Chemistry Process Development Scale-up

EGFR and HER2 Inhibitory Activity of Derivatives

Derivatives synthesized from the 1-(3-fluorobenzyl)-1H-indazol-5-amine scaffold demonstrate potent inhibitory activity against key oncology targets. Specifically, the derivative N-(1-(3-fluorobenzyl)-1H-indazol-5-yl)-5-((4-aminopiperidin-1-yl)methyl)pyrrolo[1,2-f][1,2,4]triazin-4-amine (BDBM50217191) exhibits an IC50 of 35 nM against human recombinant EGFR [1] and an IC50 of 23 nM against human recombinant HER2 [2]. This data underscores the value of this specific 3-fluorobenzyl indazole core as a privileged structure for generating highly potent, low-nanomolar kinase inhibitors.

Derivative Kinase IC₅₀
Reported
EGFR 35 nM / HER2 23 nM
Supports scaffold utility for kinase inhibitor design
Activity of derivative BDBM50217191; not of parent compound
Cancer Research Kinase Inhibition Targeted Therapy

1-(3-Fluorobenzyl)-1H-indazol-5-amine: Applications


Kinase Inhibitor Synthesis

The 5-amino group on the indazole ring serves as a primary functional handle for further derivatization, making this compound an ideal starting material for building focused libraries of kinase inhibitors. The 3-fluorobenzyl group is a critical motif found in several potent EGFR and HER2 inhibitors [1], and its presence can improve binding affinity and selectivity. This scaffold can be used to synthesize both reversible and irreversible inhibitors by conjugating the amine with diverse electrophilic warheads or heterocyclic moieties.

Chemical Probe Development

Given its role as a key intermediate for high-affinity kinase inhibitors [1], researchers can use this compound to create potent and selective chemical probes. The balanced lipophilicity profile (XLogP3-AA = 2.6) [2] suggests favorable cell permeability, a crucial characteristic for probes intended for use in cellular assays. This makes it a valuable tool for investigating the roles of specific kinases in various disease-relevant signaling pathways.

SAR Studies of Fluorinated Indazoles

This compound is a valuable tool for exploring the impact of the 3-fluorobenzyl substitution on biological activity and physicochemical properties. By comparing this compound and its derivatives directly to the 1-benzyl (XLogP3-AA = 2.5) and 1-(3-chlorobenzyl) (XLogP3-AA = 3.1) analogs, researchers can deconvolute the specific contributions of the fluorine atom to potency, selectivity, and metabolic stability [2]. Its high-yielding synthesis (97%) further facilitates the rapid generation of multiple analogs for such studies.

Procurement for ADME Optimization

For medicinal chemistry teams optimizing the pharmacokinetic profile of a lead series, this compound offers a specific and quantifiable physicochemical advantage. Its computed lipophilicity (XLogP3-AA = 2.6) [2] is strategically situated between more polar and more lipophilic analogs. This allows chemists to purposefully modulate a molecule's LogP value within a narrow window, potentially improving oral absorption or reducing non-specific binding without resorting to more complex synthetic changes.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Amino derivatization handle
Confirm reactivity with acyl/alkyl electrophiles
Kinase probe development
Scaffold for selective inhibitor design
Assess target engagement in cellular kinase assays
SAR studies of fluorinated indazoles
3-Fluorobenzyl substitution context
Compare logP and potency with non-fluorinated analogs
Lead series ADME optimization
Moderate lipophilicity profile
Validate logP impact on permeability and clearance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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